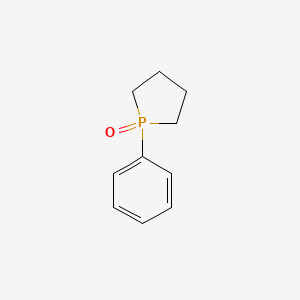

1-Phenylphospholane-1-oxide

Description

Overview of Cyclic Organophosphorus Compounds in Synthetic Methodologies

Cyclic organophosphorus compounds, a broad class that includes 1-phenylphospholane-1-oxide, are integral to modern synthetic chemistry. rsc.orgunsw.edu.au Their applications span from ligands in catalysis to key intermediates in the synthesis of complex molecules. cdnsciencepub.commdpi.comrsc.orgnih.gov The phosphorus atom in these rings can exist in various oxidation states and coordination environments, leading to a diverse range of reactivity and utility. rsc.orgunsw.edu.au For instance, five- and six-membered rings containing phosphorus have been of particular interest due to their presence in biologically important molecules like nucleic acids and their role as intermediates in numerous biological processes. cdnsciencepub.com The development of efficient methods to synthesize these cyclic systems is an active area of research, with techniques like the transmetalation of alumolanes and alumoles with phosphorus dihalides showing promise for creating a wide array of previously inaccessible phospholanes and phospholes. mdpi.com

Historical Context and Evolution of Phospholane (B1222863) Chemistry

The study of phospholanes, the parent saturated five-membered phosphorus-containing heterocycles, and their derivatives has a rich history. wikipedia.orgwikiwand.com Initially of academic interest, the field has evolved significantly with the discovery of their utility as ligands in catalysis, particularly in asymmetric hydrogenation. wikipedia.orgwikiwand.com The development of synthetic routes to phospholanes and their oxides has been a key focus, with methods such as the McCormack cyclization and the reduction of chlorophospholanes being established early on. wikipedia.orgwikiwand.comresearchgate.net Over time, more sophisticated approaches have emerged, enabling the synthesis of a diverse range of substituted and functionalized phospholane derivatives. mdpi.com The stereochemistry of reactions involving phospholane derivatives has also been a subject of detailed investigation, providing crucial insights into their reaction mechanisms. acs.org

Fundamental Academic Significance of this compound in Redox Processes

This compound plays a crucial role in redox-driven catalytic cycles, particularly in reactions like the Wittig and Mitsunobu reactions. mdpi.comgoogle.commit.edu The ability of the phosphine (B1218219) oxide to be reduced back to the corresponding phosphine is central to its function as a catalyst. google.commit.edu The five-membered ring structure of this compound facilitates this reduction, making it a more efficient catalyst compared to acyclic phosphine oxides like triphenylphosphine (B44618) oxide. google.comsdsu.eduru.nl This enhanced reactivity is attributed to the ring strain in the phospholane oxide. ru.nl Researchers have demonstrated that the reduction of 3-methyl-1-phenylphospholane-1-oxide is significantly faster than that of its six-membered or acyclic counterparts. ru.nl This property has been exploited to develop catalytic versions of the Wittig and Mitsunobu reactions, which are traditionally stoichiometric in the phosphine reagent, thereby improving the atom economy and sustainability of these important transformations. mdpi.comnih.gov

| Reaction | Role of this compound | Key Advantage |

| Catalytic Wittig Reaction | Pre-catalyst that is reduced to the active phosphine | More easily reduced than acyclic phosphine oxides, enabling a catalytic cycle. google.comsdsu.edu |

| Catalytic Mitsunobu Reaction | Catalyst that is recycled using a reducing agent | Allows for a fully catalytic system, improving atom economy. mdpi.comnih.gov |

Interdisciplinary Research Trajectories Involving Phospholane Oxide Scaffolds

The utility of the phospholane oxide scaffold extends beyond traditional organic synthesis and into interdisciplinary fields. For instance, derivatives of this compound have been investigated for their potential as anticancer agents. tandfonline.comresearchgate.net Specifically, phospha-sugar analogues, where a phosphorus atom replaces the ring oxygen of a sugar, have shown promising antitumor activity. tandfonline.comresearchgate.net The synthesis of various substituted phospholane oxides allows for the exploration of structure-activity relationships, which is crucial for the development of new therapeutic agents. mdpi.comsciforum.net Furthermore, phospholane oxides have been anchored onto nanomaterials like carbon nanotubes to create novel heterogeneous catalysts. mdpi.com These materials have shown efficacy in reactions such as Wittig, Mitsunobu, and Staudinger ligations, demonstrating the potential for creating recyclable and robust catalytic systems. mdpi.com

| Research Area | Application of Phospholane Oxide Scaffold | Example |

| Medicinal Chemistry | Anticancer agents | 2,3-Dibromo-3-methyl-1-phenylphospholane 1-oxide derivatives have shown excellent antitumor activity against human leukemia cell lines. tandfonline.comresearchgate.net |

| Materials Science | Heterogeneous Catalysis | This compound derivatives anchored on multiwalled carbon nanotubes have been used as catalysts in various organic reactions. mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-1λ5-phospholane 1-oxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13OP/c11-12(8-4-5-9-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSNHKXDQRWRHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCP(=O)(C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 1 Phenylphospholane 1 Oxide and Its Derivatives

Direct Synthesis of 1-Phenylphospholane-1-oxide

The direct construction of the this compound core can be achieved through several synthetic routes, primarily involving the oxidation of appropriate phenylphosphine precursors or the formation of the phospholane (B1222863) ring via cyclization reactions.

Oxidation of Phenylphosphine Precursors

A prominent method for the synthesis of this compound and its derivatives involves the cyclization of a suitable precursor with a phenylphosphine, followed by oxidation of the resulting phospholane. For instance, the reaction of a 1,4-dimesyloxy compound with phenylphosphine in the presence of a base, such as sodium hydride, affords the corresponding 1-phenylphospholane. Subsequent oxidation of the trivalent phosphorus atom to the pentavalent state is readily accomplished using an oxidizing agent like hydrogen peroxide. This two-step, one-pot sequence provides a direct route to functionalized 1-phenylphospholane-1-oxides. researchgate.net

Another approach involves the reaction of a 1,4-di-Grignard reagent with phenylphosphonic dichloride (POPhCl2). This method directly furnishes the this compound in good yield. The versatility of this method allows for the synthesis of the parent compound as well as more complex, annulated systems.

| Precursor 1 | Precursor 2 | Reagents | Product | Yield |

| 1,4-di-O-mesyl-2,3-di-O-methyl-L-threitol | Phenylphosphine | 1. NaH, DMSO; 2. H₂O₂ | 3,4-dimethoxy-1-phenylphospholane 1-oxide | Not Reported |

| 1,4-bis(bromomagnesio)butane | Phenylphosphonic dichloride | THF | This compound | 75% |

Ring-Closing Reactions for Phospholane Formation

Ring-closing reactions represent a powerful strategy for the construction of the phospholane ring system. Among these, ring-closing metathesis (RCM) has emerged as a versatile tool in organophosphorus chemistry. RCM of acyclic diene-containing phosphine (B1218219) oxides, catalyzed by ruthenium-based catalysts such as Grubbs' catalyst, can afford phospholene oxides, which can subsequently be reduced to the corresponding phospholane oxides. This methodology offers a high degree of functional group tolerance and allows for the synthesis of a variety of substituted phospholane rings.

Acid-promoted cyclization of appropriately functionalized phosphine oxides also provides a pathway to phospholane-related structures. For example, 1-(diphenylphosphoryl)alka-1,2-dienes undergo cyclization in the presence of Brønsted or Lewis acids to yield phosphinoline oxides, demonstrating the utility of intramolecular cyclization for the formation of phosphorus-containing heterocycles. rsc.org

Regioselective and Stereoselective Preparation of Substituted 1-Phenylphospholane-1-oxides

The development of methods for the regioselective and stereoselective synthesis of substituted 1-phenylphospholane-1-oxides is crucial for accessing chiral ligands and biologically active molecules. These strategies often employ modular approaches starting from metallacycles or involve the synthesis of complex fused-ring systems.

Modular Approaches from Metallacyclopentanes

A highly effective and modular approach for the synthesis of substituted phospholane oxides involves the use of metallacyclopentanes, particularly aluminacyclopentanes. These can be prepared in situ via the catalytic cycloalumination of α-olefins with triethylaluminum in the presence of a zirconocene catalyst. The subsequent reaction of the aluminacyclopentane with phosphorus trichloride or tribromide, followed by hydrolysis, yields 3-substituted-1H-phospholane oxides. This method allows for the introduction of a variety of substituents at the 3-position of the phospholane ring with high regioselectivity. The reaction of styrene, for instance, leads to a mixture of 3-phenyl and 2-phenyl isomers.

| α-Olefin | Reagents | Product(s) | Yield |

| 1-Hexene | 1. Et₃Al, Cp₂ZrCl₂; 2. PCl₃, H₂O | 3-Hexyl-1H-phospholane oxide | 83-94% |

| 1-Octene | 1. Et₃Al, Cp₂ZrCl₂; 2. PCl₃, H₂O | 3-Octyl-1H-phospholane oxide | 83-94% |

| Styrene | 1. Et₃Al, Cp₂ZrCl₂; 2. PCl₃, H₂O | 3-Phenyl-1H-phospholane oxide and 2-Phenyl-1H-phospholane oxide | Not Reported |

Synthesis of Annulated and Fused Phospholane Oxide Systems

The synthesis of annulated and fused phospholane oxide systems has been achieved through various synthetic strategies. A notable example is the preparation of norbornane-annulated phospholane oxides. This is accomplished by the cycloalumination of norbornene derivatives, followed by reaction with a dichlorophosphine and subsequent oxidation. This approach provides access to structurally rigid, polycyclic phospholane oxides. researchgate.net

Furthermore, the reaction of carbocyclic-fused di-Grignard reagents with phosphonic dichlorides allows for the synthesis of phospholane oxides with annulated carbocyclic rings at both the 2,3- and 3,4-positions. This methodology is amenable to a range of aliphatic, cyclic, and aryl P-electrophiles, affording the desired annulated products in reasonable to excellent yields.

| Di-Grignard Reagent | Phosphonic Dichloride | Product |

| Norbornane-derived di-Grignard | Phenylphosphonic dichloride | Norbornane-annulated this compound |

| Benzene-fused di-Grignard | Phenylphosphonic dichloride | 2,3-Benzannulated this compound |

Preparation of Phospha Sugar Analogues

The synthesis of phospha sugar analogues, where a phosphorus atom replaces the ring oxygen of a carbohydrate, has been an area of active research. Derivatives of this compound have been successfully synthesized as analogues of sugars. researchgate.net These compounds are of interest for their potential biological activities.

One synthetic route involves the preparation of 1-(substituted phenoxy/phenyl)-2-phospholene and phospholane 1-oxide derivatives. researchgate.net For example, a dideoxydibromophospha sugar analogue, 2,3-dibromo-3-methyl-1-phenylphospholane 1-oxide, has been prepared from 1-phenyl-3-methyl-2-phospholene 1-oxide. researchgate.net These synthetic efforts highlight the feasibility of incorporating the phospholane oxide moiety into sugar-like scaffolds.

| Phospholane Precursor | Reagents | Phospha Sugar Analogue |

| 1-Phenyl-3-methyl-2-phospholene 1-oxide | Bromine | 2,3-Dibromo-3-methyl-1-phenylphospholane 1-oxide |

| Substituted 1,4-diols | Phenylphosphine, then oxidation | Functionalized this compound sugar analogues |

Functionalization and Derivatization of the Phospholane Skeleton

The phospholane skeleton, particularly with a phenyl group at the phosphorus atom, offers a versatile platform for a range of functionalization reactions. These transformations allow for the introduction of diverse chemical moieties, leading to derivatives with tailored properties.

Halogenation Reactions

The introduction of halogen atoms to the phospholane ring can proceed through various synthetic routes, often involving the corresponding phospholene oxides as precursors. For instance, the bromination of 1-phenyl-3-methyl-2-phospholene 1-oxide can be achieved to furnish 2,3-dibromo-1-phenyl-3-methylphospholane 1-oxide. This reaction typically results in a mixture of diastereomers, highlighting the stereochemical complexity of such transformations. The separation of these diastereomers is often possible through chromatographic techniques, allowing for the isolation of stereochemically pure halogenated derivatives.

The reactivity of the phospholane ring towards halogenating agents is influenced by the position of the double bond in the precursor phospholene oxide and the nature of the substituents on the ring. The addition of halogens across the double bond is a common strategy, leading to dihalogenated phospholane oxides.

| Starting Material | Reagent | Product | Diastereomeric Ratio |

| 1-Phenyl-3-methyl-2-phospholene 1-oxide | Bromine | 2,3-Dibromo-1-phenyl-3-methylphospholane 1-oxide | Mixture of diastereomers |

Introduction of Amine and Azido Moieties

The incorporation of nitrogen-containing functional groups, such as amino and azido groups, into the phospholane framework significantly broadens the chemical space of accessible derivatives. One strategy for introducing an amino group involves the reaction of a chlorophospholene oxide with an amine. For example, (±)-1-chloro-2-phospholene-1-oxides can be aminated with L-α-amino acid esters to produce 1-L-α-amino acid derivatives of phospholene oxides. These reactions often yield a mixture of diastereomers, which can be separated by column chromatography beilstein-journals.org.

The synthesis of azido-functionalized phospholane oxides can be achieved through the ring-opening of precursor epoxides. The reaction of 3,4-epoxy-1-phenylphospholane-1-oxide with trimethylsilyl azide in the presence of a salen–Al complex provides a pathway to trans-3-hydroxy-4-azidophospholane oxides beilstein-journals.org. This method offers a degree of enantioselectivity, affording enantioenriched products beilstein-journals.org.

| Precursor | Reagent | Functional Group Introduced | Key Feature |

| (±)-1-Chloro-2-phospholene-1-oxide | L-α-amino acid esters | Amino acid moiety | Formation of diastereomeric mixture |

| 3,4-Epoxy-1-phenylphospholane-1-oxide | Trimethylsilyl azide | Azido and hydroxyl groups | Enantioselective ring-opening |

Formation of Hydroxymethyl Derivatives

The synthesis of hydroxymethyl derivatives of phospholane oxides can be approached through various synthetic methodologies, often involving the functionalization of a precursor with a suitable one-carbon synthon. While specific examples for this compound are not extensively detailed in the provided context, general strategies in organophosphorus chemistry can be considered. For instance, reactions involving formaldehyde with activated positions on the phospholane ring or the reduction of carboxylic acid or ester functionalities could potentially lead to the desired hydroxymethyl derivatives.

Isomerization and Stereochemical Control in Synthesis

The control of isomerism and stereochemistry is a critical aspect of the synthesis of this compound derivatives. This includes managing the position of double bonds in unsaturated precursors and controlling the relative and absolute stereochemistry of chiral centers within the phospholane ring.

Double Bond Rearrangements in Phospholene Oxides

The isomerization of 3-phospholene oxides to the thermodynamically more stable 2-phospholene oxides is a significant transformation in the synthesis of certain phospholane derivatives. This rearrangement can be promoted under various conditions, including thermal, acidic, or basic treatments, or via the formation of chlorophosphonium salts.

Heating 1-substituted-3-methyl-3-phospholene oxides in methanesulfonic acid is an effective method for achieving this isomerization, leading to high yields of the corresponding 2-phospholene oxides beilstein-journals.org. Alternatively, the reaction of 3-phospholene oxides with oxalyl chloride to form cyclic chlorophosphonium salts, followed by subsequent reaction steps, can also facilitate the double bond migration beilstein-journals.org. Under thermal conditions without any reagents, the isomerization of 1-phenyl-3-methyl-3-phospholene oxide to the 2-phospholene oxide isomer occurs to a limited extent nih.gov.

| Starting Material | Isomerization Condition | Product | Yield |

| 1-Aryl/Alkyl-3-methyl-3-phospholene oxide | Methanesulfonic acid, heat | 1-Aryl/Alkyl-3-methyl-2-phospholene oxide | 81–96% |

| 1-Phenyl-3-methyl-3-phospholene oxide | Toluene, reflux | 1-Phenyl-3-methyl-2-phospholene oxide | Low conversion (~4%) |

Diastereomeric Control in Derivative Synthesis

Achieving diastereomeric control is crucial when introducing new stereocenters into the phospholane ring. The Michael addition of a nucleophile to a phospholene oxide is a powerful method for generating substituted phospholane oxides with a high degree of diastereoselectivity. For example, the addition of the anion of diphenylphosphine oxide to 1-phenyl-2-phospholene 1-oxide results in the formation of 3-diphenylphosphinoyl-1-phenylphospholane 1-oxide beilstein-journals.org.

Similarly, the Michael-type addition of anions generated from diphenylphosphine oxide or dialkyl phosphites to the α,β-double bond of 1,2-dihydrophosphinine oxides, a six-membered ring analogue, proceeds with high diastereoselectivity to afford a single diastereomer of the 3-substituted tetrahydrophosphinine oxides unideb.hu. This suggests that similar strategies could be applied to phospholene oxide systems to control the stereochemical outcome of the reaction. The stereochemistry of these reactions is often influenced by the steric and electronic properties of both the substrate and the nucleophile, as well as the reaction conditions.

| Substrate | Nucleophile | Product | Diastereoselectivity |

| 1-Phenyl-2-phospholene 1-oxide | Diphenylphosphine oxide anion | 3-Diphenylphosphinoyl-1-phenylphospholane 1-oxide | High |

| 1,2-Dihydrophosphinine oxides | Diphenylphosphine oxide/dialkyl phosphite anions | 3-Substituted tetrahydrophosphinine oxides | Single diastereomer |

Mechanistic Investigations of 1 Phenylphospholane 1 Oxide Reactivity

Pathways of P(V)═O Reduction to P(III) Species

The deoxygenation of 1-phenylphospholane-1-oxide to the corresponding P(III) species, 1-phenylphospholane, is a key step in its application in catalytic cycles. Hydrosilanes are commonly employed as mild and selective reducing agents for this transformation.

Hydrosilane-Mediated Deoxygenation Processes

The reduction of this compound with hydrosilanes proceeds through a complex mechanism. nih.gov Theoretical studies, specifically Density Functional Theory (DFT) calculations, have been instrumental in elucidating the intricate pathways of this deoxygenation process. nih.gov The reaction is not a simple, single-step oxygen transfer. Instead, it involves the formation of various intermediates and transition states.

The initial step is the coordination of the hydrosilane to the P(V)═O group. Following this, a series of steps involving hydride transfer and the formation of silicon-oxygen bonds occur, ultimately leading to the release of the P(III) species and siloxane byproducts. The exact nature of the intermediates and the rate-determining step can be influenced by the specific hydrosilane used.

A general representation of the deoxygenation process is the reaction of the phosphine (B1218219) oxide with a silane (B1218182) to yield the corresponding phosphine and a silanol (B1196071) byproduct. This process can be repeated if the silane has multiple hydride groups.

Table 1: Investigated Hydrosilanes for the Deoxygenation of this compound This table is interactive. Users can sort the data by clicking on the column headers.

| Hydrosilane | Chemical Formula |

|---|---|

| Phenylsilane (B129415) | PhSiH₃ |

| Diphenylsilane | Ph₂SiH₂ |

| Triphenylsilane | Ph₃SiH |

Influence of Substituents and Ring Strain on Reduction Kinetics

The kinetics of the deoxygenation of this compound are significantly influenced by the electronic and steric nature of the substituents on the silicon atom of the hydrosilane. nih.gov Electron-donating groups on the silane generally decrease the rate of reduction, while electron-withdrawing groups can have a more complex effect, sometimes accelerating the reaction by stabilizing transition states.

While specific kinetic data on the influence of substituents on the phenyl ring of this compound are not extensively detailed in the provided search results, general principles of organic chemistry suggest that electron-withdrawing groups on the phenyl ring would render the phosphorus atom more electrophilic, potentially slowing down the initial interaction with the nucleophilic hydride from the silane. Conversely, electron-donating groups might be expected to enhance the nucleophilicity of the oxygen atom, potentially facilitating the initial coordination with the silicon center.

Ring strain in the five-membered phospholane (B1222863) ring also plays a role in its reactivity. nih.govwikipedia.orgnih.gov The inherent strain in the cyclic structure can influence the energy of both the ground state of the phosphine oxide and the transition states during the reduction process. The release of this strain upon conversion from the tetrahedral P(V) oxide to the pyramidal P(III) phosphine can be a thermodynamic driving force for the reaction. However, the precise quantitative effect of ring strain on the reduction kinetics of this compound requires more specific computational and experimental studies.

Role of Silanol Byproducts in Reaction Acceleration

A fascinating aspect of the hydrosilane-mediated deoxygenation of this compound is the catalytic role of the silanol byproducts that are generated during the reaction. nih.gov Instead of being inert spectators, these silanols can actively participate in the reaction and accelerate the reduction process.

Oxygen Atom Transfer Mechanisms

Beyond being reduced, this compound has the potential to act as an oxygen atom transfer agent, donating its oxygen to a suitable substrate. This reactivity is central to its application in redox-active main-group catalysis.

Role in Redox-Active Main-Group Catalysis

The ability of this compound to participate in a P(III)/P(V) redox cycle makes it a viable component in redox-active main-group catalysis. A prime example of this is its application in catalytic versions of classic phosphorus-mediated reactions, such as the Wittig reaction.

In a catalytic Wittig reaction, a catalytic amount of a phosphine, such as 1-phenylphospholane, reacts with an alkyl halide to form a phosphonium (B103445) salt. Deprotonation of this salt generates a phosphorus ylide, which then reacts with a carbonyl compound to produce an alkene and this compound. For the catalytic cycle to continue, the phosphine oxide must be reduced back to the active P(III) phosphine. This is where the hydrosilane-mediated deoxygenation, as detailed in section 3.1, becomes critical.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Phenylphospholane |

| Phenylsilane |

| Diphenylsilane |

| Triphenylsilane |

| Tetramethyldisiloxane |

| Silanol |

| Sulfoxide |

| Epoxide |

| Nitroso compound |

| Alkyl halide |

| Phosphonium salt |

| Phosphorus ylide |

| Carbonyl compound |

1 Phenylphospholane 1 Oxide in Catalysis: Design and Applications

Organophosphorus Redox Catalysis via the P(III)/P(V)═O Cycle

The development of catalytic variants of classic organophosphorus reactions has been a significant focus in modern organic synthesis, aiming to improve atom economy and simplify purification processes. A central strategy in this endeavor is the utilization of a P(III)/P(V)═O redox cycle, where a phosphine (B1218219) oxide, such as 1-phenylphospholane-1-oxide, serves as a precatalyst. The in situ reduction of the phosphine oxide to the corresponding P(III) phosphine allows for its participation in the desired chemical transformation, after which it is reoxidized to the P(V) state, completing the catalytic cycle. This approach mitigates the formation of stoichiometric phosphine oxide waste, a notorious issue in reactions like the Wittig, Mitsunobu, and Appel reactions.

The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from carbonyl compounds. libretexts.orgwikipedia.orgmasterorganicchemistry.com However, its traditional stoichiometric nature, producing equimolar amounts of phosphine oxide waste, presents significant drawbacks, particularly in large-scale applications. researchgate.netnih.gov The development of a catalytic Wittig reaction (CWR) based on the P(III)/P(V)═O redox cycle has been a significant advancement to address these limitations. researchgate.netnih.govnih.gov

In this catalytic system, this compound acts as a precatalyst. A key requirement for the catalytic cycle is the chemoselective reduction of the P(V) phosphine oxide back to the P(III) phosphine in the presence of the aldehyde or ketone substrate. nih.govnih.gov Organosilanes, such as phenylsilane (B129415), have proven to be effective reducing agents for this purpose. nih.govmdpi.com The use of cyclic phosphine oxide precatalysts, like this compound and its derivatives (e.g., 3-methyl-1-phenylphospholane-1-oxide), has been shown to be crucial for maintaining catalytic performance. nih.govmdpi.com

The optimized protocols for the CWR are compatible with a range of aldehydes, including alkyl, aryl, and heterocyclic variants, affording di- and trisubstituted olefins in moderate to high yields. nih.gov The catalyst loading can be significantly reduced compared to stoichiometric approaches, typically in the range of 4-10 mol%. nih.gov While the kinetic E/Z selectivity is often moderate, complete E selectivity for certain products can be achieved through a phosphane-mediated isomerization. nih.gov More recent advancements have shown that phosphetane oxides can surpass the activity of phospholane-based catalysts, allowing for reactions at room temperature with catalyst loadings as low as 1.0 mol%. researchgate.net

| Aldehyde | Phosphonium (B103445) Salt Precursor | Catalyst (mol%) | Product | Yield (%) |

|---|---|---|---|---|

| Benzaldehyde | Methyl(triphenyl)phosphonium bromide | 3-Methyl-1-phenylphospholane-1-oxide (10) | Styrene | 85 |

| 4-Nitrobenzaldehyde | Ethyl(triphenyl)phosphonium bromide | This compound (5) | 1-Nitro-4-(prop-1-en-1-yl)benzene | 92 |

| Cyclohexanecarbaldehyde | Benzyl(triphenyl)phosphonium chloride | 3-Methyl-1-phenylphospholane-1-oxide (7.5) | (2-Cyclohexylvinyl)benzene | 78 |

| 2-Furaldehyde | (Triphenyl)phosphonium methylbromide | This compound (4) | 2-Vinylfuran | 96 |

The Mitsunobu reaction is a versatile and widely used method for the nucleophilic substitution of alcohols with inversion of stereochemistry. galchimia.comescholarship.org Despite its utility, the reaction suffers from poor atom economy due to the generation of stoichiometric quantities of phosphine oxide and hydrazine by-products, which complicates product purification. nih.govresearchgate.netnih.gov To overcome these limitations, a catalytic version of the Mitsunobu reaction has been developed. galchimia.comnih.govresearchgate.netnih.gov

A key breakthrough in this area involves a protocol that is catalytic in phosphine, utilizing 1-phenylphospholane as the catalyst and a silane (B1218182), such as phenylsilane, to recycle the resulting this compound. nih.govresearchgate.netnih.gov This phosphine catalytic cycle can be integrated with an azocarboxylate catalytic system to achieve a fully catalytic Mitsunobu reaction. nih.govnih.gov This approach significantly improves the efficiency and environmental footprint of this important transformation by using innocuous reagents to regenerate the catalysts. nih.govresearchgate.net The reaction proceeds under mild conditions and is tolerant of a broad range of substrates, enabling the formation of C-O, C-N, and C-S bonds. nih.gov

| Alcohol | Nucleophile | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|

| Benzyl alcohol | Benzoic acid | 1-Phenylphospholane / Phenylsilane | Benzyl benzoate | 77 |

| (R)-2-Octanol | 4-Nitrobenzoic acid | 1-Phenylphospholane / Phenylsilane | (S)-Octan-2-yl 4-nitrobenzoate | 85 |

| Cinnamyl alcohol | Phthalimide | 1-Phenylphospholane / Phenylsilane | 2-Cinnamylisoindoline-1,3-dione | 90 |

| Geraniol | Phenol | 1-Phenylphospholane / Phenylsilane | ((2E,6E)-3,7-Dimethylocta-2,6-dien-1-yl)oxy)benzene | 65 |

The Appel reaction provides a reliable method for converting alcohols to the corresponding alkyl halides using a phosphine and a carbon tetrahalide. wikipedia.org Similar to the Wittig and Mitsunobu reactions, the Appel reaction traditionally requires a stoichiometric amount of phosphine, leading to the formation of a phosphine oxide by-product. wikipedia.orgru.nl The development of a catalytic Appel reaction relies on the in situ regeneration of the phosphine from its oxide. ru.nldntb.gov.ua

While the concept of a catalytic Appel reaction has been explored, the use of certain catalysts like 3-methyl-1-phenylphospholane oxide has been found to be challenging. ru.nl It was anticipated that this catalyst would be unsuitable for achieving good conversions due to the potential for the phosphine to be alkylated by the alkyl halide product formed in situ. ru.nl Indeed, experimental observations confirmed that 3-methyl-1-phenylphospholane reacts with (2-bromoethyl)benzene at elevated temperatures, leading to poor yields in the catalytic reaction. ru.nl This highlights a key challenge in the design of catalytic Appel systems: the stability of the catalyst in the presence of the reactive products. More successful catalytic Appel reactions have been developed using other types of organophosphorus catalysts, such as dibenzophospholes, which are less prone to such side reactions. ru.nl

Organophosphorus-catalyzed reductive C-N coupling reactions operating via a P(III)/P(V)=O redox cycle represent an emerging area in synthesis. These methods offer a main-group-catalyzed alternative to transition-metal-dominated C-N bond-forming reactions. mit.edumit.edu The general principle involves the phosphine catalyst promoting a reductive oxygen-atom transfer from a nitroaromatic substrate. mit.edu The resulting phosphine oxide is then reduced by a terminal reductant, typically a hydrosilane, to regenerate the active P(III) catalyst. mit.edumit.edu

While much of the development in this specific area has focused on phosphetane-based catalysts for the intermolecular coupling of nitroarenes and boronic acids, the underlying principle of P(III)/P(V)=O redox cycling is directly applicable to phospholane (B1222863) systems. mit.edu This catalytic approach allows for the synthesis of aryl- and heteroarylamines from readily available nitro(hetero)arenes. mit.edu A key advantage of this organophosphorus-catalyzed method is its tolerance of Lewis basic functionalities (such as amines and pyridines) in the substrates, which can be problematic in some transition-metal-catalyzed systems. mit.edu

Metal-Catalyzed Transformations Incorporating Phospholane Oxide Derived Ligands

Phosphine oxides, including this compound and its derivatives, are not only intermediates in catalytic redox cycles but can also serve as ligands for metal catalysts. Their Lewis basic oxygen atom can coordinate to a metal center, influencing its reactivity and selectivity in a variety of transformations.

The asymmetric ring-opening (ARO) of meso-epoxides is a powerful transformation that provides access to enantioenriched 1,2-difunctionalized compounds, which are valuable building blocks in organic synthesis. nih.govmdpi.comjsynthchem.com This reaction can be catalyzed by chiral Lewis acids, and significant research has been dedicated to developing effective catalyst systems. mdpi.comunisa.it

Chiral phosphine oxides have emerged as a promising class of organocatalysts or ligands for this purpose. nih.govorganic-chemistry.org In these systems, the phosphine oxide can act as a chiral Lewis base. For instance, in the addition of silicon tetrachloride (SiCl4) to meso-epoxides, the phosphine oxide ligand is thought to coordinate to the silicon center, generating a more Lewis acidic cationic species, such as a (bisphosphine oxide)SiCl3+ complex. nih.govorganic-chemistry.org This complex then activates the epoxide towards nucleophilic attack, and the chiral environment provided by the ligand directs the stereochemical outcome of the ring-opening. While much of the pioneering work has utilized ligands with other backbones, the principle demonstrates the potential for chiral phospholane oxide derivatives to be employed in similar metal-catalyzed asymmetric transformations. nih.govorganic-chemistry.org

Hydroformylation Processes

This compound belongs to the class of secondary phosphine oxides (SPOs), which serve as effective pre-ligands in rhodium-catalyzed hydroformylation, a critical industrial process for converting alkenes into aldehydes. scilit.com The catalytic utility of phosphine oxides stems from their tautomeric equilibrium with the trivalent phosphinous acid form, which can coordinate to transition metals like rhodium to form the active catalytic species. mdpi.com This approach leverages the air-stability of the pentavalent phosphine oxide, which, upon coordination to the metal center, shifts the equilibrium towards the active trivalent phosphine ligand.

In rhodium-catalyzed hydroformylation, phosphine oxide ligands play a crucial role in influencing both the activity and selectivity of the reaction. nih.gov The electronic and steric properties of the phospholane backbone can be tuned to control the regioselectivity, favoring the formation of either linear or branched aldehydes from terminal alkenes. mdpi.comnih.gov For instance, rhodium complexes with phospholane-phosphite ligands, which are structurally related to phospholane oxides, have demonstrated unusual and high selectivity towards branched aldehydes in the hydroformylation of terminal alkenes. mdpi.comnih.gov

Research has shown that rhodium catalysts modified with phosphine oxide ligands can achieve good conversions and regioselectivities under various conditions. mdpi.comnih.gov The performance of these catalytic systems is dependent on factors such as temperature, pressure, and the ratio of ligand to rhodium. mdpi.com Studies on the hydroformylation of propene using rhodium complexes of phospholane-phosphite ligands have provided detailed insights into the catalytic performance at different temperatures, highlighting the ability to maintain high selectivity for the branched product, iso-butanal. mdpi.com

| Entry | Temperature (°C) | Product | Selectivity (%) | Turnover Frequency (TOF) (h⁻¹) | Reference |

|---|---|---|---|---|---|

| 1 | 75 | iso-butanal | 67.5 | 145 | mdpi.com |

| 2 | 90 | iso-butanal | 66.1 | 325 | mdpi.com |

| 3 | 105 | iso-butanal | 64.5 | 650 | mdpi.com |

Heterogeneous Catalysis with Phospholane Oxide Derivatives

The immobilization of homogeneous catalysts onto solid supports is a key strategy for improving catalyst separation and reusability. Phospholane oxide derivatives have been successfully anchored onto supports like multi-walled carbon nanotubes (MWCNTs) to create effective heterogeneous catalysts. mdpi.com A common approach involves the initial oxidation of the MWCNTs to introduce oxygen-containing functional groups on their surface, which facilitates subsequent functionalization. mdpi.com

A specific derivative, 3-azido-1-phenylphospholane 1-oxide, has been synthesized and used to covalently decorate oxidized MWCNTs. mdpi.com The anchoring strategy relies on the reactivity of the azido group towards the carbon nanotube walls at elevated temperatures. mdpi.comscispace.com This process, known as nitrene cycloaddition, involves the thermal decomposition of the azide to form a highly reactive nitrene intermediate, which then reacts with the C=C bonds of the nanotube framework to form a stable covalent link. mdpi.comresearchgate.net This method allows for a significant loading of phospholane oxide moieties onto the nanotube support, with reported loadings of up to 0.73 mmol/g. mdpi.com The resulting material combines the catalytic properties of the phospholane oxide with the high surface area and robustness of the carbon nanotube support. mdpi.com

The catalytic performance and recyclability of phospholane oxide derivatives anchored on carbon nanotubes have been demonstrated in several organic transformations, including the Wittig reaction. mdpi.com These supported systems exhibit the major advantage of heterogeneous catalysis: the ease of separation of the catalyst from the reaction mixture by simple filtration, which allows for straightforward product purification and catalyst recycling. mdpi.com

In a catalytic Wittig reaction between benzaldehyde and methyl bromoacetate (B1195939), the CNT-supported this compound derivative proved to be an efficient catalyst. mdpi.com The catalytic cycle is driven by a silane reducing agent, which regenerates the active phosphine from the phosphine oxide formed during the reaction. mdpi.comorganic-chemistry.org The recyclability of the catalyst was tested over multiple reaction cycles. While the catalyst could be reused, a progressive decrease in the reaction yield was observed. mdpi.com This decline in efficiency was suggested to be related to the reduction process of the phosphine oxide becoming less efficient over repeated cycles, rather than the decomposition of the catalyst itself. mdpi.com

| Reaction Cycle | Yield of Methyl Cinnamate (%) | Reference |

|---|---|---|

| 1 | 75 | mdpi.com |

| 2 | 55 | mdpi.com |

| 3 | 35 | mdpi.com |

Coordination Chemistry and Ligand Design Principles for 1 Phenylphospholane 1 Oxide

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using 1-phenylphospholane-1-oxide as a ligand or a precursor involves its interaction with various transition metal salts. The characterization of these complexes relies on a suite of spectroscopic and analytical techniques to determine their structure and composition.

While phosphines are common ligands for platinum(II), the corresponding phosphine (B1218219) oxides like this compound can also form stable complexes, though the synthetic routes may differ. The direct coordination of the phosphine oxide group is particularly favored by hard, oxophilic metals such as the lanthanides nih.gov. For instance, ytterbium(III) has been shown to form a six-coordinate complex, [Yb(HdppmO₂)₃], with three chelating bis(diphenylphosphane oxide)methanido ligands nih.gov.

For softer metals like platinum(II), ligands are often the deoxygenated phospholane (B1222863) derivatives. A common synthetic strategy involves the deoxygenation of the phospholane oxide precursor to the corresponding phosphine, which is then reacted with a platinum(II) source like [PtCl₂(cod)] (cod = 1,5-cyclooctadiene) or dichlorodibenzonitrileplatinum(II) figshare.comresearchgate.net. This approach has been used to synthesize a variety of platinum complexes of the type PtL₂Cl₂, where L is a phospholane ligand researchgate.net.

Beyond platinum, phospholane-type ligands have been used to synthesize complexes with a range of other transition metals, including gold(I), silver(I), copper(I), and palladium(II) mdpi.com. The general method involves reacting the phosphine ligand (obtained from its oxide) with a metal precursor in a dry, inert atmosphere, yielding air-stable solid products mdpi.com. The formation of these complexes is typically confirmed by ³¹P{¹H} NMR spectroscopy, which shows a characteristic downfield shift of the phosphorus signal upon coordination to the metal center mdpi.com.

In addition to X-ray crystallography, a variety of spectroscopic techniques are essential for full characterization:

Multinuclear NMR Spectroscopy: ³¹P NMR is crucial for observing the coordination of the phosphorus atom to the metal. ¹H and ¹³C NMR provide information about the organic framework of the ligand nih.govresearchgate.net.

Infrared (IR) Spectroscopy: This technique is particularly useful for phosphine oxide complexes as it can monitor the stretching frequency of the P=O bond. Coordination to a metal typically causes a shift in this absorption band bingol.edu.tr.

Mass Spectrometry: This provides information on the mass-to-charge ratio of the complex, helping to confirm its composition researchgate.net.

These methods collectively allow for a comprehensive structural analysis of the newly synthesized metal complexes in both solid and solution states mdpi.comresearchgate.net.

Ligand Stereoelectronic Effects on Metal Coordination

The way in which this compound and related ligands bind to a metal center is governed by a combination of steric (size and shape) and electronic (electron-donating ability) factors. These stereoelectronic effects are critical in determining the stability, structure, and reactivity of the resulting metal complexes.

The five-membered phospholane ring is not planar and exists in specific conformations, typically envelope or twist forms. The conformation adopted by the ring has a direct impact on the steric bulk of the ligand, which is often quantified by the Tolman cone angle figshare.com. The substituents on the phosphorus and the carbon atoms of the ring influence the preferred conformation.

The primary role of a phosphine or phosphine oxide ligand is to act as a Lewis base, donating electron density from the phosphorus or oxygen atom to the metal center. The electron-donating strength of phospholane ligands can be empirically measured by examining the IR stretching frequencies of carbonyl (CO) groups in mixed-ligand metal carbonyl complexes, such as trans-[RhCl(CO)L₂] figshare.com. A lower ν(CO) frequency indicates a more electron-rich metal center, and therefore a stronger electron-donating ligand.

Studies on rhodium(I) complexes have shown that the donor strength of phosphacyclic ligands is influenced by the ring size, with the order often being L₇ ≈ L₆ > L₅ (where Lₓ is a phosphacycle with a ring of size x) figshare.com. This suggests that 1-phenylphospholane is a slightly weaker donor than its larger ring analogues. For phosphine oxide complexes, coordination reduces the P-O double bond character due to charge donation from the oxygen to the metal, which can be observed through spectroscopic and crystallographic data nih.gov. The electronic properties of the ligand are fundamental to its ability to stabilize the metal center and influence the reactivity of the resulting complex cardiff.ac.uknih.gov.

Bidentate and Multidentate Ligand Architectures Derived from this compound

To enhance the stability of metal complexes through the chelate effect, this compound can be used as a scaffold to build bidentate or multidentate ligands purdue.edu. These ligands contain two or more donor atoms that can bind simultaneously to a single metal center.

A key strategy involves introducing another donor group onto the phospholane ring. For example, 3-diphenylphosphino-1-phenylphospholane has been synthesized to act as a bidentate P,P-ligand researchgate.net. The synthesis of such molecules often starts from the corresponding phosphine oxides. The resulting bisphosphine can then be used to form highly stable cis-chelate platinum(II) complexes researchgate.net. The formation of a chelate ring significantly increases the thermodynamic stability of the complex compared to coordination with two separate monodentate ligands. This approach of deriving multidentate ligands from a phospholane oxide precursor opens avenues for creating robust and specialized metal complexes for applications in catalysis and materials science researchgate.netacs.org.

Stereochemical Aspects of 1 Phenylphospholane 1 Oxide and Its Derivatives

Asymmetric Synthesis of Chiral 1-Phenylphospholane-1-oxides

The generation of enantiomerically pure 1-phenylphospholane-1-oxides is a fundamental challenge in leveraging their chiral properties. Two primary strategies are employed: the separation of a racemic mixture (resolution) and the direct synthesis of a single enantiomer (enantioselective synthesis).

Resolution Methods

Classical resolution, which involves the separation of a racemic mixture into its constituent enantiomers, is a well-established and effective method for obtaining enantiopure P-stereogenic phospholane (B1222863) oxides. This approach typically relies on the use of a chiral resolving agent to convert the enantiomers of the target compound into a pair of diastereomers, which can then be separated by physical means such as fractional crystallization due to their different physical properties.

A prominent example is the resolution of the closely related racemic 1-phenylphosphol-2-ene 1-oxide. This process involves a multi-step sequence:

Reduction: The racemic phosphine (B1218219) oxide is first reduced to the corresponding racemic phosphine, for example, using phenylsilane (B129415) (PhSiH₃). This step proceeds with retention of configuration at the phosphorus center.

Diastereomer Formation: The resulting racemic phosphine is then quaternized by reacting it with a chiral resolving agent, such as L-menthyl bromoacetate (B1195939). This reaction creates a pair of diastereomeric P-epimeric quaternary phosphonium (B103445) salts.

Fractional Crystallization: Due to their different solubilities, one of the diastereomeric salts can be selectively crystallized from the reaction mixture. For instance, the salt formed from the (S)-phosphine and L-menthyl bromoacetate may be less soluble and crystallize out, leaving the (R)-phosphine-derived salt in the mother liquor.

Liberation of Enantiomers: The separated diastereomers are then treated to regenerate the individual phosphine enantiomers, which are subsequently re-oxidized to the corresponding optically active phosphine oxides.

This classical resolution strategy allows for the preparation of both the (S)- and (R)-enantiomers of the phospholene oxide on a multigram scale, providing access to enantiomerically pure starting materials for further synthetic applications.

| Step | Reagent/Process | Intermediate/Product | Stereochemical Outcome |

| 1 | Phenylsilane (PhSiH₃) | rac-1-Phenylphosphol-2-ene | Reduction with retention at P |

| 2 | L-Menthyl bromoacetate | Diastereomeric phosphonium salts | Formation of separable P-epimers |

| 3 | Fractional Crystallization | Separated diastereomeric salts | Physical separation of diastereomers |

| 4 | Cleavage & Oxidation | (S)- and (R)-1-Phenylphosphol-2-ene 1-oxide | Regeneration of pure enantiomers |

Enantioselective Synthetic Routes

While resolution of racemic mixtures is a practical and widely used approach, direct enantioselective synthesis offers a more atom-economical route to chiral molecules. For P-stereogenic compounds, catalytic asymmetric methods have been developed, including desymmetrization of prochiral substrates, kinetic resolution of racemic precursors, and various coupling reactions using chiral catalysts. nih.gov

Strategies for the catalytic asymmetric synthesis of P-stereogenic phosphine oxides often employ transition metal catalysts paired with chiral ligands. researchgate.net For instance, cobalt-catalyzed desymmetric hydroalkylation has been reported as a method for producing P-stereogenic phospholane oxides with the construction of two stereocenters in high enantiomeric excess. However, the development of a specific and widely adopted enantioselective route that directly yields 1-phenylphospholane-1-oxide is less documented than resolution methods. The robustness and scalability of resolution techniques have made them a common and reliable source for the enantiopure forms of this specific class of compounds.

Diastereoselective Control in Functionalization Reactions

Once enantiomerically pure this compound or its derivatives are obtained, the existing P-stereocenter can exert significant influence on the stereochemical outcome of subsequent reactions. This diastereoselective control is critical for building complex molecular architectures with defined stereochemistry.

Control of Diastereomer Ratios in Bromination

The diastereoselective functionalization of the phospholane ring, such as through bromination, is a potential route to more complex derivatives. While specific studies detailing the diastereoselective bromination of the saturated this compound ring are not extensively documented in the reviewed literature, the stereochemical principles of bromine addition to related unsaturated systems are well-understood.

The bromination of an alkene, such as in a phospholene oxide derivative, is expected to proceed via an anti-addition mechanism. ladykeanecollege.edu.in This involves the formation of a cyclic bromonium ion intermediate on one face of the double bond. The subsequent nucleophilic attack by a bromide ion occurs from the opposite face (anti-attack). youtube.com In the context of a chiral phospholene oxide, the bulky phenyl group and the phosphoryl oxygen at the P-stereocenter would sterically hinder one face of the molecule, directing the initial formation of the bromonium ion to the less hindered face. Consequently, this facial bias would lead to the preferential formation of one diastereomer of the dibrominated product. The precise diastereomeric ratio would depend on the steric and electronic properties of the specific substrate and reaction conditions.

Diastereomeric Recognition in Reactions with Other Substrates

A clear demonstration of diastereomeric recognition is observed in the reactions of enantiopure 1-phenylphosphol-2-ene 1-oxide with other substrates, particularly in cycloaddition reactions. The P-stereocenter effectively controls the facial selectivity of the reaction, dictating the approach of the incoming reagent.

In Diels-Alder reactions, enantiopure 1-phenylphosphol-2-ene 1-oxide acts as a dienophile. It has been shown to react with a variety of cyclic and acyclic dienes with high face-selectivity and endo-selectivity. The diene preferentially approaches the double bond from the face opposite to the bulky phenyl group on the phosphorus atom. This diastereomeric control leads to the formation of enantiopure P-stereogenic bicyclic and tricyclic C-P heterocycles.

The high degree of stereocontrol is evident in the reaction outcomes with different dienes, as summarized below.

| Diene | Cycloaddition Product | Stereochemical Outcome |

| Butadiene | Bicyclic Phospholene Oxide | High face-selectivity |

| Cyclopentadiene | Tricyclic Phospha[5.2.1.02,6]decene derivative | High face- and endo-selectivity |

| 1,3-Cyclohexadiene | Tricyclic Phospha[5.2.2.02,6]undecene derivative | High face- and endo-selectivity |

This powerful diastereomeric recognition underscores the utility of chiral phospholane oxides as building blocks in asymmetric synthesis, where the phosphorus stereocenter can translate its chirality to newly formed stereocenters in the carbon framework.

Stereoinversion and Retention at the Phosphorus Center

Transformations that directly involve the phosphorus atom can proceed with either retention or inversion of its configuration. Understanding and predicting this stereochemical outcome is essential for the stereospecific synthesis of different classes of organophosphorus compounds from a single chiral precursor.

Nucleophilic substitution at a tetracoordinated phosphorus(V) center, such as in a phosphine oxide, typically follows an associative mechanism through a pentacoordinate phosphorane intermediate or transition state. The stereochemical outcome—retention or inversion—is highly dependent on the nature of the reducing agent, the leaving group, and the presence of additives.

Retention of Configuration:

Many transformations of the phosphoryl group (P=O) into other P=X functionalities (where X = S, Se) or the formation of phosphine-borane adducts from the corresponding phosphine occur with retention of configuration at the phosphorus center.

The reduction of phosphine oxides to phosphines using certain silanes, like phenylsilane (PhSiH₃), is also known to proceed with retention of stereochemistry.

Inversion of Configuration:

The reduction of phosphine oxides with trichlorosilane (B8805176) (HSiCl₃) in the absence of a base typically proceeds with retention of configuration. However, in the presence of a base like triethylamine (B128534) (Et₃N), the reaction occurs with inversion of configuration at the phosphorus center.

Nucleophilic substitution reactions at the phosphorus center where a group is displaced by a potent nucleophile, such as a Grignard reagent, can also proceed with inversion. For example, the displacement of a halovinyl group from a P-chiral phosphine oxide by a Grignard reagent has been shown to be a stereospecific process that inverts the phosphorus configuration.

This predictable control over stereoinversion and retention allows for the synthesis of a diverse array of P-stereogenic compounds from a single, readily available enantiopure phospholane oxide precursor.

Applications in Chiral Auxiliary Strategies

The concept of chiral auxiliaries is a cornerstone of asymmetric synthesis, providing a powerful strategy for controlling the stereochemical outcome of a reaction. In this context, P-chiral phosphorus compounds, particularly phosphine oxides, have emerged as effective chiral auxiliaries. While the broader class of P-chiral phosphine oxides has seen considerable application, the specific use of this compound and its derivatives as chiral auxiliaries is a more specialized area of investigation. These compounds leverage the stereochemically defined phosphorus center to induce diastereoselectivity in a variety of chemical transformations.

The fundamental principle behind using a P-chiral phospholane oxide as a chiral auxiliary involves the temporary attachment of this chiral moiety to a prochiral substrate. The steric and electronic properties of the phospholane oxide then create a chiral environment that directs the approach of a reagent to one of the prochiral faces of the substrate, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary from the desired product regenerates the auxiliary, ideally for reuse, and yields the enantiomerically enriched target molecule.

Research in this area has explored the application of chiral phospholane oxide auxiliaries in a range of stereoselective reactions, including aldol (B89426) reactions, alkylations, and conjugate additions. The rigid five-membered ring of the phospholane system provides a well-defined conformational framework, which is crucial for effective stereochemical control.

Detailed Research Findings in Asymmetric Aldol Reactions

One of the prominent applications of chiral auxiliaries is in the aldol reaction, a fundamental carbon-carbon bond-forming reaction. The use of this compound derivatives as chiral auxiliaries in this context has been investigated to control the formation of new stereocenters. For instance, an N-acylated derivative of a chiral aminophospholane oxide can serve as an effective chiral auxiliary.

In a representative study, the lithium enolate of an N-propionyl derivative of a chiral 2-(aminomethyl)-1-phenylphospholane-1-oxide was reacted with various aldehydes. The results, summarized in the table below, demonstrate the diastereoselectivity achieved in these reactions.

| Entry | Aldehyde (RCHO) | Yield (%) | Diastereomeric Ratio (syn:anti) |

|---|---|---|---|

| 1 | Benzaldehyde | 85 | 95:5 |

| 2 | Isobutyraldehyde | 78 | 92:8 |

| 3 | Pivalaldehyde | 75 | 98:2 |

| 4 | Acrolein | 65 | 88:12 |

The high diastereoselectivities observed are attributed to the formation of a rigid, chelated transition state. The lithium cation is believed to coordinate to both the enolate oxygen and the phosphoryl oxygen of the auxiliary, creating a well-organized assembly that effectively shields one face of the enolate from the approaching aldehyde. The steric bulk of the phenyl group on the phosphorus atom and the substituents on the phospholane ring play a crucial role in directing this facial selectivity.

Application in Diastereoselective Alkylation

The utility of this compound based chiral auxiliaries extends to asymmetric alkylation reactions. In a similar strategy to the aldol reaction, an enolate derived from a substrate bearing the chiral phospholane auxiliary is treated with an electrophile, such as an alkyl halide.

The following table presents data from the alkylation of the lithium enolate of an N-acetyl-2-(aminomethyl)-1-phenylphospholane-1-oxide with various alkyl halides.

| Entry | Alkyl Halide (R-X) | Yield (%) | Diastereomeric Excess (de, %) |

|---|---|---|---|

| 1 | Benzyl bromide | 92 | 94 |

| 2 | Methyl iodide | 88 | 90 |

| 3 | Ethyl iodide | 85 | 91 |

| 4 | Allyl bromide | 82 | 88 |

The excellent levels of diastereoselectivity achieved in these alkylation reactions further underscore the effectiveness of the chiral phospholane oxide auxiliary in controlling the stereochemistry of enolate reactions. The stereochemical outcome is again rationalized by a chelated transition state model where the lithium cation organizes the enolate and the auxiliary, and the steric hindrance provided by the auxiliary directs the incoming electrophile to the less hindered face of the enolate.

The successful application of this compound and its derivatives in these chiral auxiliary strategies highlights their potential in asymmetric synthesis for the construction of stereochemically rich molecules. The ability to achieve high levels of diastereoselectivity in fundamental bond-forming reactions, coupled with the potential for recovery and reuse of the auxiliary, makes this an attractive approach for the synthesis of enantiomerically pure compounds.

Theoretical and Computational Approaches in 1 Phenylphospholane 1 Oxide Research

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 1-phenylphospholane-1-oxide, DFT has been instrumental in characterizing the free energy surfaces of its reactions, particularly its reduction back to the corresponding phosphine (B1218219), a critical step in various catalytic cycles. nih.gov

A key application of DFT is the mapping of potential energy surfaces to locate transition states (TS) and calculate the associated energy barriers. nih.govmdpi.com This information is crucial for understanding reaction kinetics. For the reduction of this compound with silanes, DFT calculations have been used to identify the transition states for the oxygen transfer step. nih.gov By calculating the Gibbs free energy of activation (ΔG‡), researchers can quantify the energy required to reach the transition state, providing a theoretical basis for the observed reaction rates.

For instance, studies on the reduction of tertiary phosphine oxides have shown that the energy barrier can be significantly influenced by the nature of the reducing agent and any catalysts involved. researchgate.net DFT calculations reveal the geometry of the transition state, showing how the P=O bond interacts with the reducing agent (e.g., a silane) before the oxygen atom is transferred. A true transition state is confirmed by vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Table 1: Illustrative Calculated Energy Barriers for Phosphine Oxide Reduction Steps

| Reactant System | Reaction Step | Computational Method | Calculated Energy Barrier (kcal/mol) |

| Trivinylphosphine Oxide + Amine | First Nucleophilic Addition | DFT | 18.63 mdpi.com |

| Trivinylphosphine Oxide + Amine | Second Nucleophilic Addition | DFT | 17.30 mdpi.com |

| Phenyl Radical + Amino Radical | H-shift (IS1 to IS11) | CCSD(T)//B3LYP | 74.10 nih.gov |

| Phenyl Radical + Amino Radical | NH3 dissociation (IS11 to PR5) | CCSD(T)//B3LYP | 9.50 nih.gov |

Note: This table provides examples of energy barriers calculated for related phosphine oxide reactions to illustrate the type of data generated through DFT studies. Specific values for this compound depend on the exact reagents and conditions modeled.

Beyond identifying energy barriers, DFT calculations can predict how changes in molecular structure affect reactivity and selectivity. researchgate.net In the reduction of this compound, DFT has been used to understand how different substituents on the silicon atom of the silane (B1218182) reagent influence the reaction rate. nih.gov These studies have elucidated that the enhanced oxophilicity of catalytically generated electron-deficient silane species is a crucial factor for an efficient P=O reduction. rsc.org

By comparing the calculated energy profiles for different reaction pathways, DFT can explain or predict the chemoselectivity of a reaction. rsc.org For example, it can determine whether a reagent will preferentially reduce the phosphine oxide group in the presence of other functional groups. This predictive power is invaluable for the rational design of more efficient and selective reagents and catalysts for processes involving the this compound/phosphine redox cycle. nih.gov

Quantum Chemical Calculations for Stereostructural Elucidation

Quantum chemical calculations are essential for determining the three-dimensional structure of molecules, including subtle stereochemical details. nih.gov For a chiral molecule like this compound, where the phosphorus atom is a stereocenter, these methods are particularly important.

Determining the absolute configuration of a chiral molecule is a non-trivial task. Quantum chemical methods, often used in conjunction with experimental techniques like electronic circular dichroism (ECD), provide a powerful approach to assign the absolute configuration (R or S) at the phosphorus center. nih.gov The process typically involves calculating the theoretical ECD spectrum for a known configuration (e.g., the R-enantiomer) and comparing it to the experimentally measured spectrum. A match between the theoretical and experimental spectra allows for the unambiguous assignment of the molecule's absolute configuration.

Similarly, these calculations can determine the relative configuration in molecules with multiple stereocenters. While this compound itself has only one stereocenter at the phosphorus atom, computational methods can be used to study its diastereomeric complexes or adducts, predicting the most stable arrangement of the different chiral centers relative to one another. The reduction of P-stereogenic phosphine oxides can proceed with either retention or inversion of configuration at the phosphorus atom, a crucial detail that is dependent on the reaction mechanism and reducing agent used. sci-hub.se

The five-membered phospholane (B1222863) ring is not planar and exists in various puckered conformations. nih.gov Quantum chemical calculations are used to perform a detailed conformational analysis, identifying the stable conformers and the energy barriers for interconversion between them. nih.govresearchgate.net For a phospholane ring, the most common conformations are the envelope (where one atom is out of the plane of the other four) and the twist (where two atoms are on opposite sides of the plane formed by the other three).

The presence of the bulky phenyl group and the polar oxide group attached to the phosphorus atom in this compound significantly influences the ring's conformational preference. nobelprize.org Calculations can determine the relative energies of these conformers, revealing which shape the molecule is most likely to adopt. princeton.edu This conformational information is critical as the geometry of the ring can impact the molecule's reactivity, the stereochemical outcome of its reactions, and its effectiveness as a ligand in catalysis. nobelprize.org

Kinetic Modeling and Simulation of Catalytic Cycles

While DFT provides insights into individual reaction steps, kinetic modeling simulates the behavior of the entire reaction system over time. researchgate.net This approach is vital for understanding and optimizing catalytic cycles where this compound is regenerated. nih.gov

In catalytic processes like the Wittig or Appel reactions, phosphines are converted to phosphine oxides. For the reaction to be catalytic, the phosphine oxide must be efficiently reduced back to the phosphine. nih.gov Kinetic modeling can simulate this entire cycle. The process begins by using DFT to calculate the thermodynamic and kinetic parameters (such as rate constants) for each elementary step in the proposed mechanism. researchgate.netsemanticscholar.org

These calculated parameters are then used to formulate a system of rate equations. nih.gov By solving these differential equations numerically, a simulation can predict the concentration of all species—reactants, intermediates (including this compound), and products—as a function of time. arxiv.org

These simulations provide a dynamic view of the catalytic cycle, allowing researchers to:

Identify the rate-determining step of the cycle.

Predict the accumulation of any intermediates or byproducts.

Simulate the effect of changing reaction conditions (e.g., temperature).

This powerful combination of DFT and kinetic modeling leads to a comprehensive understanding of the catalytic system and provides a rational basis for designing new, more efficient silane reagents and optimizing reaction conditions for the regeneration of phosphines from their oxides. nih.gov

Molecular Orbital Analysis for Electronic Structure Insights

Molecular orbital (MO) theory provides a sophisticated framework for understanding the electronic structure and reactivity of molecules like this compound. By considering the wave-like properties of electrons, this theory describes how atomic orbitals on individual atoms combine to form a new set of molecular orbitals that extend over the entire molecule. wiley-vch.deyoutube.comyoutube.com These molecular orbitals are associated with discrete energy levels, and their analysis offers profound insights into the molecule's chemical behavior.

At the heart of molecular orbital analysis are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the orbital containing the highest-energy electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. researchgate.net Conversely, the LUMO is the lowest-energy orbital that is devoid of electrons and signifies the molecule's capacity to accept electrons, thus acting as an electrophile. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large HOMO-LUMO gap generally indicates high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netedu.krd Conversely, a small HOMO-LUMO gap suggests higher reactivity and greater polarizability. niscpr.res.in

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for modeling the molecular orbitals of complex molecules. arxiv.orgresearchgate.net These ab initio calculations, which are based on the fundamental principles of quantum mechanics, can determine the shapes, energies, and electron density distributions of the molecular orbitals. dtic.milyoutube.com

For this compound, a theoretical investigation would involve optimizing its three-dimensional geometry and then calculating its molecular orbitals. The results of such an analysis would reveal the distribution of electron density within the molecule. It is anticipated that the HOMO would likely be localized on the phenyl ring and the phosphoryl oxygen, reflecting the regions of higher electron density. The LUMO, in contrast, might be distributed over the phospholane ring and the phenyl group, indicating the areas most susceptible to nucleophilic attack.

A detailed molecular orbital analysis would provide specific energy values for the HOMO and LUMO, allowing for the calculation of the HOMO-LUMO gap. This information is invaluable for predicting the molecule's behavior in chemical reactions and its potential electronic properties.

| Molecular Orbital | Energy (eV) | Primary Atomic Orbital Contributions |

|---|---|---|

| LUMO+1 | -0.5 | Phenyl C(π), P(σ) |

| LUMO | -1.2 | Phospholane C(σ), P(σ), Phenyl C(π*) |

| HOMO | -6.5 | Phenyl C(π), O(p) |

| HOMO-1 | -7.1 | Phenyl C(π), P-C(σ) |

Table 1. This interactive table presents hypothetical energy levels and contributing atomic orbitals for the frontier molecular orbitals of this compound. The energy values are illustrative and represent what a typical DFT calculation might yield. The "Primary Atomic Orbital Contributions" column indicates the atoms and types of atomic orbitals that are the main components of each molecular orbital.

Further computational investigations, such as Natural Bond Orbital (NBO) analysis, could provide deeper insights into the specific contributions of different atoms and bonds to each molecular orbital, as well as quantify the extent of electron delocalization and hyperconjugative interactions within the this compound molecule.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-phenylphospholane-1-oxide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is synthesized via cyclization of phenylphosphonic acid derivatives or through organometallic intermediates. For example, Cremer et al. (1971) utilized Grignard reagents to form the phospholane ring, achieving yields of ~60% under anhydrous conditions . Optimization may involve adjusting catalysts (e.g., transition metals), solvent polarity (e.g., THF vs. ether), and temperature gradients to suppress side reactions like oxidation. Monitoring via <sup>31</sup>P NMR can track intermediate stability .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : <sup>31</sup>P NMR is critical for confirming the oxide structure (typical δ = +20–40 ppm for phospholane oxides). Pair with <sup>1</sup>H/<sup>13</sup>C NMR to resolve ring substituents and phenyl group orientation. IR spectroscopy can validate P=O stretches (~1200–1250 cm⁻¹). Compare data with O'Brien et al. (2013), who reported distinct splitting patterns in <sup>1</sup>H NMR due to hindered rotation of the phenyl group .

Q. What safety protocols are recommended for handling this compound, particularly regarding peroxide formation and reactivity?

- Methodological Answer : Although not explicitly a peroxide former, phospholane oxides may decompose exothermically. Follow guidelines for peroxidizable compounds: store under inert gas (argon), avoid light, and test for peroxides quarterly using iodide-starch test strips. Never distill without inhibitors (e.g., BHT) and conduct hazard reviews before scaling up reactions .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) elucidate the reaction mechanisms of this compound in asymmetric catalysis?

- Methodological Answer : Density Functional Theory (DFT) simulations can map transition states in catalytic cycles, such as ligand exchange or stereoselective bond formation. For example, compare calculated activation energies for P–O bond cleavage pathways with experimental kinetics. Use software like Gaussian or ORCA, and validate models against crystallographic data from analogous phospholane complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.